molecular formula C4H7ClO B110788 4-Chloro-2-butanone CAS No. 6322-49-2

4-Chloro-2-butanone

Cat. No. B110788
CAS RN: 6322-49-2
M. Wt: 106.55 g/mol
InChI Key: MAGOYBJJLVSJIC-UHFFFAOYSA-N
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Description

4-Chloro-2-butanone is a chemical compound that is related to various research areas, including organic synthesis, spectroscopy, and kinetics. Although the provided papers do not directly discuss 4-Chloro-2-butanone, they provide insights into related compounds and reactions that can help infer properties and behaviors of 4-Chloro-2-butanone.

Synthesis Analysis

The synthesis of related chlorinated butanones and other compounds can be achieved through various methods, including electrooxidative chlorination, as seen in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . Additionally, chloral-ketone condensation reactions in the presence of sodium acetate as a catalyst can lead to chlorinated ketones . These methods suggest potential pathways for the synthesis of 4-Chloro-2-butanone, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Chloro-2-butanone can be characterized using spectroscopic techniques such as FT-Raman and FT-infrared spectroscopy . Density functional theory (DFT) calculations can also be employed to optimize structures and predict vibrational frequencies . For instance, the structure of 4-hydroxy-2-butanone and its complexes has been elucidated using Fourier transform microwave spectroscopy and quantum chemical calculations . These techniques could be applied to 4-Chloro-2-butanone to gain detailed structural insights.

Chemical Reactions Analysis

Chlorinated butanones undergo various chemical reactions, including hydrogen abstraction and addition reactions with chlorine atoms . The reaction kinetics and product distribution can be influenced by factors such as temperature and the presence of oxygen . Pyrolysis is another reaction pathway, where 4-chloro-2-butanone could undergo elimination reactions, as suggested by the pyrolysis kinetics of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated butanones can be studied through their intermolecular interactions, such as hydrogen bonding, as evidenced by the formation of hydrogen-bonded complexes between chloroform and 2-butanone . The thermodynamics of these interactions can be explored using calorimetry and various models to calculate equilibrium constants . The pyrolysis kinetics of related compounds provide information on reaction rates and mechanisms, which are essential for understanding the thermal stability and reactivity of 4-Chloro-2-butanone .

Scientific Research Applications

Synthetic Method of 4-Chloro-2-butanone

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Chloro-2-butanone is synthesized through a method involving the reaction of butenone and hydrogen chloride gas .
  • Method of Application: The process involves cooling the organic solution of the butenone to 0-30 ℃, adding hydrogen chloride, and reacting at room temperature for 1-5 hours after the hydrogen chloride is added. The product is then washed with a washing solution to be neutral, and the 4-chloro-2-butanone finished product is obtained by reduced pressure distillation .
  • Results or Outcomes: This method is low in sewage amount and suitable for industrial production .

Intermediate for Sulfamethoxazole Drugs

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 4-chloro-2-butanone is an important intermediate of sulfamethoxazole drugs .
  • Method of Application: The traditional preparation method is mainly obtained by reacting polyformaldehyde with acetone and hydrochloric acid .
  • Results or Outcomes: The formaldehyde-containing wastewater generated after the reaction is not easy to treat .

Preparation of Pyrrolopyrazine Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 4-Chloro-2-butanone is used as a reagent for the preparation of pyrrolopyrazine derivatives, which are selective spleen tyrosine kinase inhibitors .
  • Method of Application: The specific method of application would depend on the exact pyrrolopyrazine derivative being synthesized .
  • Results or Outcomes: The resulting pyrrolopyrazine derivatives can be used as selective spleen tyrosine kinase inhibitors .

Synthesis of Carbene Precursor

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Chloro-2-butanone is used in the synthesis of carbene precursor, 3-aryl-4,5-dimethylthiazolium chloride .
  • Method of Application: The specific method of application would depend on the exact carbene precursor being synthesized .
  • Results or Outcomes: The resulting carbene precursor can be used in further chemical reactions .

Green Synthesis Method

  • Scientific Field: Green Chemistry
  • Application Summary: A green synthesis method of 4-Chloro-2-butanone has been developed .
  • Method of Application: The method involves cooling the organic solution of the butenone to 0-30 ℃, adding hydrogen chloride, and reacting at room temperature for 1-5 hours after the hydrogen chloride is added. The product is then washed with a washing solution to be neutral, and the 4-chloro-2-butanone finished product is obtained by reduced pressure distillation .

Preparation of 3-Aryl-4,5-Dimethylthiazolium Chloride

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Chloro-2-butanone is used in the synthesis of carbene precursor, 3-aryl-4,5-dimethylthiazolium chloride .
  • Method of Application: The specific method of application would depend on the exact carbene precursor being synthesized .
  • Results or Outcomes: The resulting carbene precursor can be used in further chemical reactions .

Safety And Hazards

4-Chloro-2-butanone is classified as a dangerous substance. It is highly flammable and may be fatal if swallowed and enters airways . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-chlorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7ClO/c1-4(6)2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGOYBJJLVSJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212585
Record name 4-Chlorobutan-2-one
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Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-butanone

CAS RN

6322-49-2
Record name 4-Chloro-2-butanone
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Record name 4-Chloro-2-butanone
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Record name 4-Chloro-2-butanone
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Record name 4-Chlorobutan-2-one
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Record name 4-CHLORO-2-BUTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
RM Dominguez, G Chuchani - International Journal of Chemical …, 1981 - Wiley Online Library
… In studying the gas phase pyrolysis of alkyl halides, the presence of the CH&O substituent at the 2-position of ethyl chloride, ie, 4-chloro-2butanone, may be of interest to investigate …
Number of citations: 6 onlinelibrary.wiley.com
L De Cardenas, BD Maxwell, TV Singh… - The Journal of Organic …, 1988 - ACS Publications
… In 1970, Kossanyi and Mogto2 reported the photoreaction of 4-chloro-2-butanone (4-CB) in … thesis of LDC 4-Chloro-2-butanone (4-CB)13'14 was prepared by bubbling dry HC1 gas …
Number of citations: 3 pubs.acs.org
IG Zenkevich, EV Eliseenkov, AN Kasatochkin… - Journal of Analytical …, 2011 - Springer
The differences in the gas chromatographic retention indices of the chlorination products of aliphatic ketones and parent carbonyl compounds (ΔRI) are constant, and their numeric …
Number of citations: 2 idp.springer.com
EW Kaiser, TJ Wallington… - The Journal of Physical …, 2009 - ACS Publications
… One of these peaks was identified as 4-chloro-2-butanone (see the product mass spectrum in the Appendix, Figure 13, compared to that of 4-chlorobutanone from the NIST/EPA/NIH …
Number of citations: 15 pubs.acs.org
RP Taylor, FE Blacet - Journal of the American Chemical Society, 1956 - ACS Publications
… -2-butanone and 4-chloro-2-butanone. The a-chloro compound, although thermally more … brief study has been made of the photolyses of 3-chloro-2-butanone and 4-chloro-2-butanone. …
Number of citations: 14 pubs.acs.org
F Sondheimer, RB Woodward - Journal of the American Chemical …, 1953 - ACS Publications
… The first step, the condensation of ethylene with acetyl chloride to give 4-chloro-2-butanone (I), has been described previously.8 The use of excess acetyl chloride and the absence of …
Number of citations: 45 pubs.acs.org
G Kaugars - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 6322‐49‐2 ] C 4 H 7 ClO (MW 106.55) InChI = 1S/C4H7ClO/c1‐4(6)2‐3‐5/h2‐3H2,1H3 InChIKey = MAGOYBJJLVSJIC‐UHFFFAOYSA‐N (reagent for Robinson annulation ; often …
Number of citations: 1 onlinelibrary.wiley.com
M Degueil-Castaing, B Maillard, A Rahm - Journal of organometallic …, 1985 - Elsevier
… High-pressure reactions of tributyltin hydride with several chloroketones (3chloro-Zbutanone, 4-chloro-2-butanone, 5chloro-2-pentanone, 6-chloro-2-hexanone and 7-chloro-2-…
Number of citations: 3 www.sciencedirect.com
KPS Kwei - Journal of Polymer Science Part A‐1: Polymer …, 1969 - Wiley Online Library
… model compounds 2,4dichloropentane and 4-chloro-2butanone. A comparison of the degradation … This absorption band was also shown by our model compound, 4-chloro-2butanone. …
Number of citations: 61 onlinelibrary.wiley.com
RA Jara-Toro, JA Barrera… - The Journal of …, 2019 - ACS Publications
… As will be discussed in Section 4, these abstraction channels allow the formation of the main reaction products, 4-chloro-2-butanone, 1-chloro-2-butanone, as well as 1-chloro-2-butanol…
Number of citations: 1 pubs.acs.org

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